methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C6H11NO3·HCl and a molecular weight of 181.62 g/mol. It is a derivative of oxetane, a four-membered cyclic ether, and contains an amino group and a methyl ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction typically requires a base catalyst and is performed under mild conditions.
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the oxetane ring or the amino group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives at the oxetane ring or amino group
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of oxetane derivatives and other heterocyclic compounds. Biology: The compound is used in biological studies to investigate the biological activity of oxetane derivatives and their potential as therapeutic agents. Medicine: It is explored for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Industry: The compound is utilized in the chemical industry for the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In biological and medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate: This compound is similar but contains a Boc-protected amino group.
Methyl 2-(oxetan-3-yl)-2-[(2,2,2-trifluoroethyl)amino]acetate: This compound has a trifluoroethyl group instead of a methyl group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(oxetan-3-yl)acetate: This compound has a benzyloxy carbonyl group protecting the amino group.
Uniqueness: Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. Its oxetane ring provides a rigid structure that can influence its reactivity and biological activity.
Properties
CAS No. |
1384264-13-4 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(oxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
FZOASUHNNJEQRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1COC1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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